EZM 2302

概要

説明

EZM 2302は、GSK3359088としても知られており、コアクチベーター関連アルギニンメチルトランスフェラーゼ1(CARM1)の選択的かつ経口投与可能な阻害剤です。そのIC50値は6 nMであり、強力な阻害剤となっています。この化合物は、主にエピジェネティクスと癌の研究において研究目的で使用されています .

科学的研究の応用

Introduction to EZM 2302

This compound, also known as GSK3359088, is a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). It has garnered attention for its potential applications in cancer research and treatment due to its ability to inhibit the enzymatic activity of CARM1, which plays a significant role in various cellular processes, including transcriptional regulation and RNA processing. This article explores the scientific research applications of this compound, highlighting its biological activity, effects in vivo, and implications in cancer therapy.

- Inhibition of Methylation : Treatment with this compound leads to the inhibition of methylation on key substrates such as PABP1 and SMB, resulting in cell stasis in multiple myeloma (MM) cell lines .

- Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of various hematopoietic cell lines with IC50 values below 100 nM across several models .

In Vitro Studies

This compound has been extensively studied for its effects on multiple myeloma and other cancers. The compound's ability to inhibit CARM1 activity has been linked to reduced tumor growth and altered gene expression profiles associated with oncogenesis.

Case Study: Multiple Myeloma

- Tumor Growth Inhibition : In xenograft models using RPMI-8226 cells, this compound demonstrated significant tumor growth inhibition after 21 days of treatment, indicating its potential as an anti-cancer agent .

- Mechanistic Insights : Research indicates that CARM1 overexpression is prevalent in various cancers, and its inhibition by this compound may disrupt oncogenic pathways, providing insights into new therapeutic strategies .

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in reducing tumor burden.

Pharmacokinetics and Efficacy

- Stability and Clearance : this compound shows stability in human hepatocytes and exhibits moderate plasma protein binding across species. Its pharmacokinetic profile indicates dose-dependent exposure and anti-tumor activity .

- Dosage Regimens : Various dosing regimens have been tested, including oral administration at doses ranging from 37.5 mg/kg to 300 mg/kg, demonstrating significant reductions in tumor size compared to vehicle controls .

Impact on Muscle Function

Recent studies have also explored the effects of CARM1 inhibition on skeletal muscle function. Although reduced CARM1 activity did not affect overall muscle mass, it was associated with decreased exercise capacity and muscular endurance in animal models . This suggests that while targeting CARM1 may have anti-cancer benefits, it could also impact other physiological functions.

Summary Table of Applications

生化学分析

Biochemical Properties

EZM 2302 binds to coactivator-associated arginine methyltransferase 1 (CARM1) and is a selective inhibitor of CARM1 activity . It has broad selectivity against other histone methyltransferases . Treatment of multiple myeloma (MM) cell lines with this compound leads to inhibition of PABP1 and SMB methylation .

Cellular Effects

In cellular studies, this compound has been shown to inhibit the enzymatic activity of CARM1 and CARM2, leading to significantly reduced H3R17me2a and H3R26me2a levels . This inhibition of methylation can lead to cell stasis, with IC50 values in the nanomolar range .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CARM1 and selectively inhibiting its activity . This results in decreased methylation of certain proteins, which can influence various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, treatment of MM cell lines with this compound leads to inhibition of PABP1 and SMB methylation . The compound is stable in human hepatocytes .

Dosage Effects in Animal Models

In animal models, this compound shows dose-dependent exposure and tumor growth inhibition . Tumors in all this compound dose groups measured on day 21 show significant decreases in tumor growth compared to vehicle .

Metabolic Pathways

Given its role as a CARM1 inhibitor, it likely interacts with enzymes and cofactors involved in methylation processes .

Transport and Distribution

This compound is moderately bound to human, mouse, and rat plasma proteins . In mouse and rat, the plasma clearance (CL) is 43 and 91 mL/min/kg, respectively .

Subcellular Localization

Given its role as a CARM1 inhibitor, it is likely to be found in the nucleus where CARM1 exerts its methylation activity .

準備方法

合成経路と反応条件

EZM 2302の合成には、複数段階の化学反応が関与します。正確な合成経路と反応条件は機密情報であり、詳細な情報は公開されていません。

工業生産方法

This compoundの工業生産方法は、広く文書化されていません。この化合物は、通常、高純度と一貫性を確保するために、制御された条件下で専門の研究所で生産されています。生産には、高度な有機合成技術と厳格な品質管理措置が用いられています .

化学反応の分析

反応の種類

EZM 2302は、次のような様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成します。

還元: 還元反応により、化合物の官能基が修飾されます。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、様々な触媒が含まれます。これらの反応の条件は、目的の結果に応じて異なりますが、通常、制御された温度とpHレベルを伴います .

形成される主な生成物

This compoundの反応から形成される主な生成物は、反応の種類と使用される試薬によって異なります。

科学研究への応用

This compoundは、次のような幅広い科学研究への応用を持っています。

化学: CARM1の阻害とそのヒストンメチル化への影響を研究するためのツール化合物として使用されています。

生物学: エピジェネティックな修飾による遺伝子発現と細胞プロセスを調節する役割について調査されています。

医学: 特に多発性骨髄腫やその他の血液がんにおける癌治療の潜在的な治療用途について探求されています。

作用機序

EZM 2302は、CARM1の酵素活性を選択的に阻害することで作用を発揮します。この阻害により、ヒストンタンパク質の特定のアルギニン残基のメチル化が減少するため、遺伝子発現と細胞プロセスに影響を与えます。This compoundの分子標的には、遺伝子発現の調節に関与するPABP1とSMBが含まれます .

類似の化合物との比較

類似の化合物

MS023二塩酸塩: I型タンパク質アルギニンメチルトランスフェラーゼの選択的阻害剤で、抗腫瘍活性があります。

GSK3368715: PRMT1、PRMT3、PRMT4、PRMT6、PRMT8を含むI型タンパク質アルギニンメチルトランスフェラーゼの強力な阻害剤です。

AZ505二トリフルオロ酢酸塩: SMYD2の有効な選択的阻害剤であり、別のヒストンメチルトランスフェラーゼです.

This compoundの独自性

This compoundは、CARM1阻害剤としての高い選択性と効力によりユニークです。他のヒストンメチルトランスフェラーゼに有意な影響を与えることなくCARM1を選択的に阻害できる能力は、エピジェネティックな調節と癌におけるCARM1の特定の役割を研究するための貴重なツールとなります .

類似化合物との比較

Similar Compounds

MS023 dihydrochloride: A selective inhibitor of type I protein arginine methyltransferases with antitumor activity.

GSK3368715: A potent inhibitor of type I protein arginine methyltransferases, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.

AZ505 ditrifluoroacetate: An effective and selective inhibitor of SMYD2, another histone methyltransferase.

Uniqueness of EZM 2302

This compound is unique due to its high selectivity and potency as a CARM1 inhibitor. Its ability to selectively inhibit CARM1 without significantly affecting other histone methyltransferases makes it a valuable tool for studying the specific roles of CARM1 in epigenetic regulation and cancer .

生物活性

EZM 2302, also known as GSK3359088, is a potent inhibitor of the protein arginine methyltransferase 4 (PRMT4), which has garnered attention for its potential therapeutic applications in hematological malignancies and other cancers. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively inhibits PRMT4 with an IC50 value of approximately 6 nM , demonstrating significant potency against this target. It disrupts the asymmetric dimethylation of PRMT4 substrates, notably PABP1 and SmB, leading to alterations in cellular methylation patterns. Specifically, treatment with this compound results in:

- Decreased asymmetric methylation of PABP1 (IC50 = 0.038 µM).

- Increased levels of demethylated SmB (EC50 = 0.018 µM) in multiple myeloma cell lines such as RPMI-8226 .

Proliferation Inhibition

This compound has been evaluated for its anti-proliferative effects across various hematopoietic cancer cell lines. The compound exhibited significant inhibition of cell proliferation in a panel of 36 hematopoietic cancer cell lines , with notable effects on multiple myeloma cells. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| RPMI-8226 (MM) | < 100 |

| Other MM Cell Lines | < 100 |

| Solid Tumor Cell Lines | Varies |

The compound's effectiveness was further confirmed through long-term proliferation assays, demonstrating sustained anti-cancer activity over periods extending to 14-15 days .

Xenograft Models

In vivo studies using xenograft models have shown that this compound significantly inhibits tumor growth. In a study involving RPMI-8226 xenografts in mice, the following results were observed:

- Tumor Growth Inhibition : Ranged from 45% to 63% depending on the dose administered (37.5 mg/kg to 300 mg/kg).

- Dose-Dependent Effects : Increased unmethylated SmB levels were noted across all doses, with an 8-fold increase at the lowest dose and up to a 14-fold increase at higher doses .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:

- Bioavailability : High gastrointestinal absorption with a bioavailability percentage of 81% in rat models.

- Plasma Clearance : Approximately 43 mL/min/kg in mice and 91 mL/min/kg in rats.

- Protein Binding : Moderate binding to plasma proteins across species, suggesting good distribution properties .

Case Studies and Research Findings

In addition to its primary effects on multiple myeloma, this compound has shown promise in other contexts:

- Neuropathic Pain Model : Intrathecal administration reduced mechanical allodynia and thermal hyperalgesia in mouse models of neuropathic pain induced by chronic constriction injury (CCI) at a dose of 10 µg .

- Metastatic Potential Reduction : Research indicates that this compound can attenuate SERPINE1 expression in gastric cancer cells, thereby reducing their metastatic potential .

特性

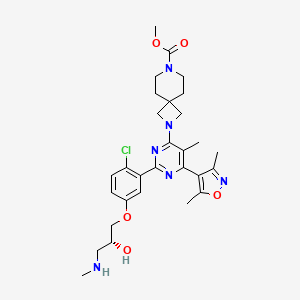

IUPAC Name |

methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37ClN6O5/c1-17-25(24-18(2)34-41-19(24)3)32-26(22-12-21(6-7-23(22)30)40-14-20(37)13-31-4)33-27(17)36-15-29(16-36)8-10-35(11-9-29)28(38)39-5/h6-7,12,20,31,37H,8-11,13-16H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCOTUVKROVONT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OCC(CNC)O)Cl)C5=C(ON=C5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OC[C@@H](CNC)O)Cl)C5=C(ON=C5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (EZM2302)?

A: EZM2302 is a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). [, , , ] It binds to CARM1, preventing the enzyme from methylating its target proteins. This inhibition disrupts critical cellular processes, including gene expression and cell cycle progression, ultimately impacting cancer cell survival and proliferation. []

Q2: What are the downstream effects of CARM1 inhibition by EZM2302 in acute myeloid leukemia (AML)?

A: In AML cells, EZM2302 effectively reduces the methylation of BAF155, a CARM1 substrate. [] This leads to significant changes in the expression of AML1-ETO fusion protein target genes, suggesting a potential therapeutic strategy for AML with this specific genetic alteration. [] Furthermore, EZM2302 promotes myeloid differentiation and reduces colony formation, indicating its ability to interfere with AML cell proliferation and survival. []

Q3: How does EZM2302 impact skeletal muscle?

A: Studies in mice show that EZM2302 effectively inhibits CARM1 activity in skeletal muscle, leading to reduced methylation of CARM1 substrates like BAF155 and PABP1. [, ] Interestingly, while long-term EZM2302 treatment (11 days) showed a sex-specific reduction in exercise capacity and muscular endurance in male mice, short-term treatment (11-13 days) did not impact muscle mass or exacerbate denervation-induced muscle atrophy. [, ] This suggests a complex interplay between CARM1 activity, sex, and muscle function that warrants further investigation.

Q4: Has EZM2302 demonstrated efficacy in any in vivo models?

A: Yes, in a mouse model of AML (AE9a-GFP primary transplantation), EZM2302 (100 mg/kg BID) significantly improved survival and reduced the number of leukemic cells in the peripheral blood. [] Additionally, treatment led to decreased colony formation and induced macrophage differentiation of leukemic cells in vitro, highlighting the compound's potential as an anti-leukemic agent. []

Q5: Is there evidence of resistance developing to EZM2302 treatment?

A: Research suggests that resistance to EZM2302 may emerge through the activation of the PI3K/AKT/mTOR signaling pathway. [] This finding highlights the need for further investigation into combination therapies targeting both CARM1 and this specific signaling pathway to overcome potential resistance mechanisms and enhance therapeutic efficacy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。